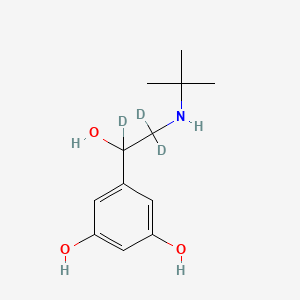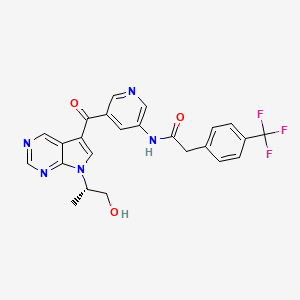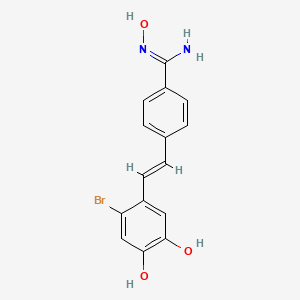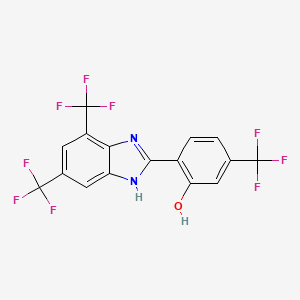
Colistin adjuvant-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Colistin adjuvant-1 is a compound designed to enhance the efficacy of colistin, a last-resort antibiotic used to treat multi-drug resistant Gram-negative bacterial infections. The emergence of colistin resistance, particularly due to the mobile colistin resistance gene (mcr-1), has necessitated the development of adjuvants like this compound to restore colistin’s antibacterial activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Colistin adjuvant-1 involves the use of various chemical reactions to produce a compound that can synergize with colistin. One approach includes the synthesis of benzimidazole derivatives, which have shown enhanced colistin adjuvant activity. The reaction conditions typically involve the use of an amide isostere approach, where the synthesis is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. The process may involve the use of large-scale reactors, purification systems, and quality control measures to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Colistin adjuvant-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced antibacterial activity when used in combination with colistin .
Wissenschaftliche Forschungsanwendungen
Colistin adjuvant-1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the mechanisms of antibiotic resistance and to develop new strategies for combating multi-drug resistant bacteria.
Biology: It is used in research to understand the interactions between antibiotics and bacterial cell membranes.
Medicine: It is used to enhance the efficacy of colistin in treating infections caused by multi-drug resistant Gram-negative bacteria.
Wirkmechanismus
The mechanism of action of Colistin adjuvant-1 involves enhancing the antibacterial activity of colistin by disrupting the bacterial cell membrane. This compound interacts with the bacterial outer membrane, increasing its permeability and allowing colistin to penetrate more effectively. This results in the disruption of the bacterial cell membrane, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Silver nitrate: Used as a colistin adjuvant to combat mcr-1-positive bacteria.
Auranofin: Another colistin adjuvant that exhibits synergistic effects with colistin.
Oxethazaine: Enhances the antibacterial activity of colistin against both mcr-positive and mcr-negative pathogens
Uniqueness of Colistin Adjuvant-1: this compound is unique in its ability to restore colistin susceptibility in highly colistin-resistant bacterial strains. Its low toxicity and high efficacy make it a promising candidate for use in combination therapies to treat multi-drug resistant bacterial infections .
Eigenschaften
Molekularformel |
C16H7F9N2O |
|---|---|
Molekulargewicht |
414.22 g/mol |
IUPAC-Name |
2-[4,6-bis(trifluoromethyl)-1H-benzimidazol-2-yl]-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C16H7F9N2O/c17-14(18,19)6-1-2-8(11(28)5-6)13-26-10-4-7(15(20,21)22)3-9(12(10)27-13)16(23,24)25/h1-5,28H,(H,26,27) |
InChI-Schlüssel |
FEWKIBJEQKCCIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C2=NC3=C(C=C(C=C3N2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


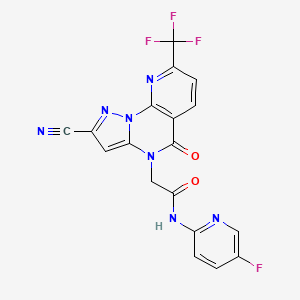
![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)

